
11-Hydroxyicosa-5,8,12,14,17-pentaenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Hydroxyicosa-5,8,12,14,17-pentaenoic acid is a hydroxyeicosapentaenoic acid, a class of organic compounds known for their role in various biological processes. This compound consists of icosapentaenoic acid with a hydroxy group located at position 11 . It is a metabolite found in various species, including humans and rats .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-Hydroxyicosa-5,8,12,14,17-pentaenoic acid typically involves the hydroxylation of icosapentaenoic acid. This process can be achieved through enzymatic or chemical methods. Enzymatic hydroxylation often employs specific enzymes that target the 11th position of the icosapentaenoic acid molecule . Chemical synthesis may involve the use of reagents such as osmium tetroxide or other oxidizing agents to introduce the hydroxy group at the desired position .
Industrial Production Methods
Industrial production of this compound may utilize biotechnological approaches, including the use of genetically modified microorganisms that can produce the compound through fermentation processes. These methods are advantageous due to their scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
11-Hydroxyicosa-5,8,12,14,17-pentaenoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bonds in the molecule can be reduced to form saturated derivatives.
Substitution: The hydroxy group can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Acid chlorides or alkyl halides in the presence of a base can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 11-ketoicosapentaenoic acid or 11-carboxyicosapentaenoic acid.
Reduction: Formation of 11-hydroxyicosanoic acid.
Substitution: Formation of 11-alkoxyicosapentaenoic acid or 11-acyloxyicosapentaenoic acid.
Scientific Research Applications
11-Hydroxyicosa-5,8,12,14,17-pentaenoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex molecules and as a standard in analytical chemistry.
Biology: Studied for its role in cellular signaling and metabolism.
Medicine: Investigated for its potential anti-inflammatory, anti-oxidative, and neuroprotective properties.
Industry: Utilized in the production of pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of 11-Hydroxyicosa-5,8,12,14,17-pentaenoic acid involves its interaction with specific molecular targets and pathways:
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): The compound binds to PPARγ, a nuclear receptor that regulates gene expression involved in lipid metabolism and inflammation.
Anti-Inflammatory Pathways: It modulates the production of inflammatory mediators, reducing inflammation and oxidative stress.
Comparison with Similar Compounds
11-Hydroxyicosa-5,8,12,14,17-pentaenoic acid can be compared with other hydroxyeicosapentaenoic acids, such as:
5-Hydroxyicosa-6,8,11,14,17-pentaenoic acid (5-HEPE): Similar structure but with the hydroxy group at position 5.
15-Hydroxyicosa-5,8,11,13,17-pentaenoic acid (15-HEPE): Hydroxy group at position 15.
Uniqueness
This compound is unique due to its specific position of the hydroxy group, which imparts distinct biological activities and interactions with molecular targets .
Properties
IUPAC Name |
11-hydroxyicosa-5,8,12,14,17-pentaenoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O3/c1-2-3-4-5-7-10-13-16-19(21)17-14-11-8-6-9-12-15-18-20(22)23/h3-4,6-7,9-11,13-14,16,19,21H,2,5,8,12,15,17-18H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDEHSDHMEMMYIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CC=CC(CC=CCC=CCCCC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
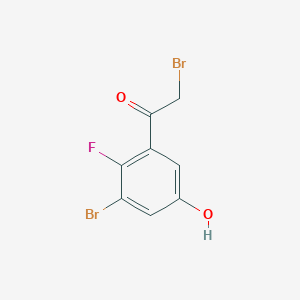

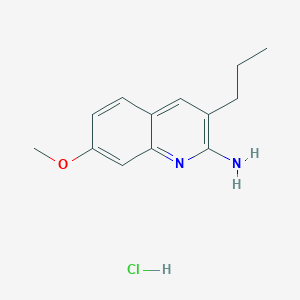
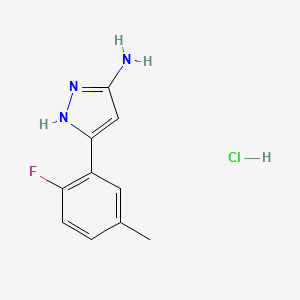
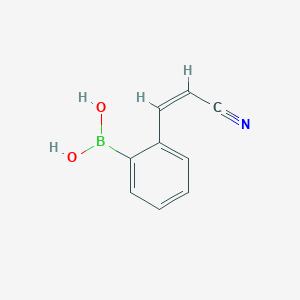
![[(3S,5S,6S)-5-[(2-acetamido-3-methyl-3-nitrososulfanylbutanoyl)amino]-3,4,6-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B13717908.png)

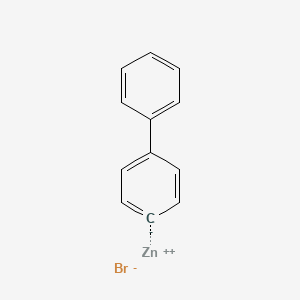
![3-((2-(Trimethylsilyl)ethoxy)methyl)-3H-imidazo[4,5-c]pyridine-7-carboxamide](/img/structure/B13717922.png)

![3-(Boc-amino)-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]propanamide](/img/structure/B13717942.png)
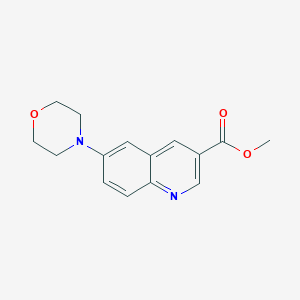

![7-(E)-Benzylidene-4,5,6,7-tetrahydro-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine hydrochloride](/img/structure/B13717969.png)
